molecular formula C13H13N3O B1654273 1-Benzyl-3-pyridin-2-ylurea CAS No. 21780-59-6

1-Benzyl-3-pyridin-2-ylurea

Cat. No.: B1654273
CAS No.: 21780-59-6
M. Wt: 227.26 g/mol
InChI Key: FLSPVKBFWGJXGH-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyridin-2-ylurea is a urea derivative characterized by a benzyl group attached to the nitrogen atom at position 1 of the urea moiety and a pyridin-2-yl substituent at position 2. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and analgesic effects .

Properties

CAS No.

21780-59-6

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-benzyl-3-pyridin-2-ylurea

InChI

InChI=1S/C13H13N3O/c17-13(16-12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16,17)

InChI Key

FLSPVKBFWGJXGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea (CAS 19985-26-3)

  • Structural Features :
    • Urea group linked to a 1-benzylpyrrolidin-3-yl moiety and two phenyl groups.
    • The pyrrolidine ring introduces a saturated five-membered heterocycle, contrasting with the aromatic pyridin-2-yl group in the target compound.
  • The pyrrolidine ring may enable conformational flexibility, affecting binding interactions in biological targets .

3-(1-Benzylpiperidin-4-yl)-1-phenylurea

  • Structural Features :
    • Urea functionalized with a benzylpiperidin-4-yl group and a single phenyl substituent.
    • Piperidine, a six-membered saturated ring, replaces the pyridin-2-yl aromatic system.
  • Implications :
    • Piperidine’s basic nitrogen may improve solubility in acidic environments via protonation.
    • Reduced aromaticity compared to pyridin-2-yl could diminish π-π stacking interactions in receptor binding .

6-(Benzyloxy)-5-(2-nitrophenyl)-N-phenylpyridin-3-amine (Compound 52)

  • Structural Features: Pyridine core substituted with benzyloxy, nitro, and phenylamino groups. Lacks a urea group but shares a benzyl-substituted pyridine scaffold.
  • The absence of urea limits hydrogen-bonding interactions critical for enzyme inhibition .

1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (CAS 1221792-03-5)

  • Structural Features: Pyridinone ring substituted with benzyl, benzyloxy, iodo, and methyl groups. The urea moiety is replaced by a pyridinone ketone.
  • Pyridinone’s ketone may participate in redox reactions, unlike the urea’s hydrogen-bonding capacity .

Research Insights and Trends

  • Urea vs. Heterocyclic Cores: Urea derivatives generally exhibit stronger hydrogen-bonding capacity compared to pyridinones or pyridines, making them favorable for targeting enzymes like kinases .
  • Aromatic vs. Aliphatic Substituents : Pyridin-2-yl groups enhance π-π stacking in biological targets, whereas pyrrolidine/piperidine rings may improve solubility in physiological conditions .
  • Electron-Donating/Withdrawing Groups : Nitro or iodo substituents (e.g., Compound 52, CAS 1221792-03-5) can alter electronic profiles, affecting reactivity and metabolic pathways .

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